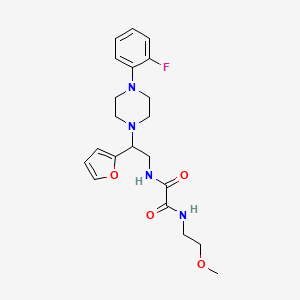
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H27FN4O4 and its molecular weight is 418.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structure, comprising a piperazine ring, a furan moiety, and an oxalamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C24H26FN5O3 with a molecular weight of 451.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a furan ring connected through an ethyl chain to an oxalamide group.
| Property | Value |
|---|---|
| Molecular Formula | C24H26FN5O3 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 877633-13-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety indicates potential neuropharmacological effects, possibly through modulation of serotonin and dopamine receptors. Additionally, the compound has been shown to inhibit Equilibrative Nucleoside Transporters (ENTs), particularly ENT2, which plays a role in nucleotide synthesis and adenosine regulation.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies demonstrated efficacy against several bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuropharmacological Effects
Given its structural components, the compound may exhibit anxiolytic or antidepressant-like effects by modulating serotonergic pathways. Research into similar piperazine derivatives has shown promise in treating anxiety disorders .
Case Studies and Research Findings
Several case studies have evaluated the biological activity of piperazine derivatives similar to this compound:
- Anticancer Activity : A study found that analogs of this compound inhibited growth in MCF-7 cells with IC50 values ranging from 10 µM to 25 µM, indicating moderate potency .
- Antimicrobial Efficacy : Another investigation reported that related compounds displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays .
- Neuropharmacological Studies : Research involving piperazine derivatives showed significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages .
Eigenschaften
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O4/c1-29-14-8-23-20(27)21(28)24-15-18(19-7-4-13-30-19)26-11-9-25(10-12-26)17-6-3-2-5-16(17)22/h2-7,13,18H,8-12,14-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJKDNVRLHIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














